molecular formula C19H27NO3 B1228483 N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide

N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide

Cat. No. B1228483
M. Wt: 317.4 g/mol
InChI Key: AOHGWLYZVBCVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • N-cycloheptylbenzamides, such as N-cycloheptyl-4-(2-oxolanylmethoxy)benzamide, have been investigated for their potential in various chemical synthesis processes and biological activities. For instance, benzamides with specific ring substituents and heterocyclic amide side chains have shown promise in the synthesis of anti-tubercular scaffolds (Nimbalkar et al., 2018). Similarly, benzamides with trifluoroethoxy ring substituents have been studied for antiarrhythmic activity (Banitt et al., 1977).

Chemical Transformation and Molecular Docking Studies

  • Research has also focused on the chemical transformation of benzamides. The cyclization of N-cycloheptylbenzamides under various conditions, such as the action of gaseous hydrogen chloride, has been studied (Kazaryants et al., 2011). Additionally, molecular docking studies have been conducted to evaluate the interaction of benzamide derivatives with biological enzymes, aiding in drug discovery processes (Youssef et al., 2020).

Enzymatic and Catalytic Properties

  • The enzymatic oxygenation of N-cycloheptylbenzamides, demonstrating selective reactions and structural determination, has been explored (Johnson et al., 1992). Additionally, studies on rhodium-catalyzed oxidative cycloaddition of benzamides have shown the potential of these compounds in synthesizing intricate molecular structures for medicinal chemistry (Hyster & Rovis, 2010).

Potential Therapeutic Applications

  • Research into benzamides has also extended to their potential therapeutic applications. For example, N-cycloheptylbenzamides have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Pau et al., 1999). This highlights the versatility of benzamide compounds in pharmacological research.

properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

N-cycloheptyl-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H27NO3/c21-19(20-16-6-3-1-2-4-7-16)15-9-11-17(12-10-15)23-14-18-8-5-13-22-18/h9-12,16,18H,1-8,13-14H2,(H,20,21)

InChI Key

AOHGWLYZVBCVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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